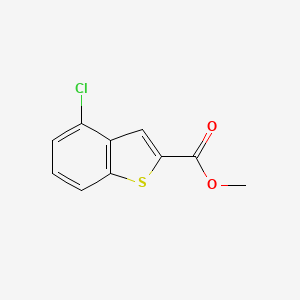

Methyl 4-chloro-1-benzothiophene-2-carboxylate

描述

Methyl 4-chloro-1-benzothiophene-2-carboxylate is a halogenated benzothiophene derivative characterized by a methyl ester group at position 2 and a chlorine substituent at position 4 of the benzothiophene ring. Benzothiophenes are sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry, agrochemicals, and materials science due to their structural similarity to bioactive molecules and tunable electronic properties. The chloro substituent enhances electrophilic reactivity and stability, while the ester group provides versatility for further functionalization, such as hydrolysis to carboxylic acids or amidation. This compound’s synthesis likely involves pre-functionalization of the benzene ring before cyclization, as post-synthetic modification of benzothiophenes is often complicated by competing reaction pathways.

属性

IUPAC Name |

methyl 4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXPDFHEOUVFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625900 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-95-4 | |

| Record name | Methyl 4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 4-chloro-1-benzothiophene-2-carboxylate is an intriguing compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7ClO2S and a molecular weight of 226.68 g/mol. The compound features a benzothiophene moiety, which contributes to its diverse therapeutic effects, including anti-inflammatory and anticancer activities.

Biological Activity

The biological activity of this compound has been evaluated across various studies, demonstrating its potential as a pharmacologically active compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HeLa (Cervical Cancer) | 0.126 | Doxorubicin | 0.071 |

| SMMC-7721 (Liver) | 0.071 | Doxorubicin | 0.164 |

| K562 (Leukemia) | 0.164 | Doxorubicin | - |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Antibacterial Properties

The compound has also shown antibacterial activity against various strains, including Staphylococcus aureus. Its ability to inhibit bacterial growth indicates potential as a candidate for drug development against resistant bacterial strains .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity.

- Pathways Involved : These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its anticancer and antibacterial effects.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Evaluation : A study demonstrated that the compound exhibited cytotoxic effects on multiple cancer cell lines, highlighting its potential in cancer therapy.

- Antimicrobial Testing : In vitro tests confirmed the compound's effectiveness against gram-positive bacteria, suggesting its utility in treating bacterial infections .

- Structure-Activity Relationship (SAR) : Research on related compounds indicates that modifications to the benzothiophene structure can enhance or diminish biological activity, providing insights into optimizing therapeutic efficacy .

科学研究应用

Medicinal Chemistry

Methyl 4-chloro-1-benzothiophene-2-carboxylate has been explored for its pharmacological properties, particularly as a precursor for synthesizing various bioactive compounds. Its derivatives are being investigated for:

- Antibacterial Activity: The compound has shown effectiveness against resistant strains of bacteria, including Staphylococcus aureus, indicating its potential as an antibacterial agent.

- Anti-inflammatory Properties: Research suggests that it may inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including HeLa and A549 cells, with significant dose-dependent growth inhibition observed .

Material Science

The compound is also utilized in developing organic semiconductors due to its unique electronic properties. Its ability to form complexes with proteins or nucleic acids underpins its biological activity, making it a subject of interest for further pharmacological studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiophene derivatives. Key findings include:

| Substituent Position | Effect on Activity | Example Compound |

|---|---|---|

| 2-position | Enhances receptor binding | Methyl 3-(2-methoxyphenyl)amino |

| 3-position | Critical for anticancer activity | Methyl 3-amino derivative |

| 4-position | Modulates anti-inflammatory properties | Methyl 4-chloro derivative |

The presence of various substituents significantly influences the compound's potency and selectivity for specific biological targets.

Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on HeLa and A549 cells using the MTT assay. Results indicated significant cytotoxicity at concentrations above 5 µM, with a notable reduction in cell viability observed at higher doses .

Anti-inflammatory Studies

In another study involving an animal model of inflammation, the compound demonstrated a marked reduction in edema and inflammatory markers compared to controls, supporting its potential as an anti-inflammatory agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (CAS 1207537-67-4)

Structural Differences : Replaces the methyl ester with an ethyl group.

Properties and Applications :

- Molecular Weight : Higher than the methyl analog due to the longer alkyl chain.

- Lipophilicity : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the methyl ester.

- Synthesis : Similar synthetic routes are employed, but esterification steps differ. Ethyl esters often require longer reaction times due to steric effects.

- Commercial Use : Priced competitively (e.g., €75.00/g for 1g), suggesting industrial relevance in drug intermediates.

Methyl 4-Fluoro-1-benzothiophene-2-carboxylate (CAS 220180-55-2)

Structural Differences : Substitutes chlorine with fluorine at position 3.

Properties and Applications :

- Bioactivity : Fluorinated analogs are common in pharmaceuticals due to improved metabolic stability and binding affinity.

- Synthesis : Fluorine introduction may require specialized reagents (e.g., Selectfluor), increasing synthetic complexity relative to chlorination.

Unsubstituted Methyl 1-Benzothiophene-2-carboxylate

Structural Differences : Lacks the 4-chloro substituent.

Properties and Applications :

- Reactivity : Less reactive toward electrophilic substitution due to the absence of an electron-withdrawing group.

- Solubility : Likely more polar than the chloro derivative, enhancing solubility in polar solvents.

- Utility : Serves as a precursor for further functionalization, whereas the chloro derivative is often an end product for specific applications.

Comparative Data Table

Key Research Findings

Synthetic Challenges: Introducing substituents post-cyclization, as in benzothiophene systems, often leads to regioselectivity issues and mixed products. For example, bromination or alkylation of similar structures (e.g., 4-hydroxy-2-oxo-quinolines) yields isomer mixtures, complicating purification.

Stability and Reactivity: The 4-chloro group in this compound enhances stability against hydrolysis compared to hydroxyl or amino analogs, making it preferable in long-term storage.

Commercial Viability : Ethyl and methyl esters of 4-chloro-benzothiophene are commercially available, with pricing reflecting scale (e.g., €49.00/250mg for the ethyl ester).

准备方法

Synthesis from 2-chloro-6-nitrobenzaldehyde and Methyl Thioglycolate

One well-documented method involves reacting 2-chloro-6-nitrobenzaldehyde with methyl mercaptoacetate in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 60 °C overnight. The reaction proceeds through nucleophilic substitution and cyclization steps to afford this compound with high yield.

- Reagents: 2-chloro-6-nitrobenzaldehyde (3.0 mmol), methyl mercaptoacetate (3.0 mmol), potassium carbonate (3.0 mmol).

- Solvent: DMF (10 mL).

- Reaction conditions: Stirring at 60 °C overnight.

- Workup: Removal of DMF under vacuum, extraction with ethyl acetate and water, drying over MgSO4.

- Yield: 92% of target compound.

- Characterization: ^1H NMR (CDCl3, 400 MHz) shows signals consistent with the expected structure.

This method is efficient and provides a high-purity product suitable for further applications.

Patented Process Using Halobenzaldehyde and Mercaptoacetic Acid with Alkali Hydroxide

A patented process (WO1999047510A2) describes a two-step synthesis involving:

Reaction of a 2-halobenzaldehyde with mercaptoacetic acid in the presence of an aqueous alkali metal hydroxide solution (e.g., sodium hydroxide or potassium hydroxide) and optionally a phase transfer catalyst such as tetrabutylammonium bromide.

Cyclization under elevated temperature (114-140 °C) and pressure (10-30 psi) to yield the benzothiophene carboxylic acid intermediate, which can be esterified to the methyl ester.

| Parameter | Range/Details |

|---|---|

| Temperature | 114-140 °C (preferably 115-125 °C) |

| Pressure | 10-30 psi (preferably 15-25 psi) |

| Reaction Time | 1-5 hours (preferably ~3 hours) |

| Ratios (w/w) | Halobenzaldehyde : mercaptoacetic acid = 3:1 to 1:1 (preferably 2:1 to 1:1) |

| Alkali hydroxide to halobenzaldehyde | 1:3 to 3:1 (preferably 2:1 to 1:1) |

| Phase transfer catalyst ratio | 5:1 to 50:1 (preferably 20:1 to 50:1) |

The reaction is typically carried out in an aprotic polar solvent under anhydrous conditions, followed by acidification to liberate the free acid, which can then be converted to the methyl ester.

This method allows for scalable synthesis with control over substituents on the benzothiophene ring and offers versatility for producing various derivatives.

Comparative Analysis of Preparation Methods

| Aspect | Method from 2-chloro-6-nitrobenzaldehyde (Ref. 2) | Patented Alkali Hydroxide Method (Ref. 3) |

|---|---|---|

| Starting Materials | 2-chloro-6-nitrobenzaldehyde, methyl mercaptoacetate | 2-halobenzaldehyde, mercaptoacetic acid, alkali hydroxide |

| Reaction Medium | DMF | Aprotic polar solvent, aqueous alkali solution |

| Temperature | 60 °C | 114-140 °C |

| Reaction Time | Overnight (~12-16 hours) | 1-5 hours (preferably 3 hours) |

| Yield | High (92%) | Not explicitly stated but efficient for scale-up |

| Workup | Extraction and drying | Acidification and isolation of free acid |

| Use of Phase Transfer Catalyst | No | Optional (e.g., tetrabutylammonium bromide) |

| Scalability | Suitable for lab scale | Suitable for industrial scale |

Research Findings and Notes

The presence of the chlorine substituent at the 4-position enhances the reactivity of the benzothiophene ring towards nucleophilic substitution, facilitating the formation of the thioether intermediate.

The methyl ester group at the 2-position is typically introduced via the use of methyl mercaptoacetate or by esterification of the corresponding carboxylic acid.

Reaction conditions such as solvent choice, temperature, and base strength are critical for optimizing yield and minimizing by-products.

The patented method provides flexibility in substituent variation, enabling synthesis of a range of benzothiophene derivatives for pharmaceutical exploration.

High purity of the final compound is essential for its use in research and pharmaceutical applications, necessitating careful purification steps such as extraction and crystallization.

Summary Table of Preparation Methods

| Step | Method 1: 2-chloro-6-nitrobenzaldehyde + methyl mercaptoacetate | Method 2: Patented alkali hydroxide process |

|---|---|---|

| Starting Materials | 2-chloro-6-nitrobenzaldehyde, methyl mercaptoacetate, K2CO3 | 2-halobenzaldehyde, mercaptoacetic acid, alkali hydroxide, phase transfer catalyst (optional) |

| Solvent | N,N-dimethylformamide (DMF) | Aprotic polar solvent + aqueous alkali hydroxide |

| Temperature | 60 °C | 114-140 °C |

| Reaction Time | Overnight | 1-5 hours |

| Workup | Vacuum removal of DMF, extraction with ethyl acetate and water | Acidification to precipitate free acid, isolation |

| Yield | 92% | High, scalable |

| Advantages | Mild conditions, high yield | Scalable, versatile for derivatives |

| Disadvantages | Longer reaction time | Requires higher temperature and pressure |

常见问题

Q. What are the recommended synthetic routes for Methyl 4-chloro-1-benzothiophene-2-carboxylate?

The synthesis typically involves constructing the benzothiophene core followed by chlorination and esterification. A common approach includes:

Thiophene Ring Formation : Cyclocondensation of appropriate precursors (e.g., thiophene derivatives with chlorinated aromatic groups).

Chlorination : Electrophilic substitution at the 4-position using chlorinating agents like Cl₂/FeCl₃.

Esterification : Reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄).

Key optimization parameters include temperature control (60–80°C for chlorination) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Analytical validation via TLC and NMR ensures intermediate purity .

Q. How is this compound characterized in academic research?

Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and ester group integrity.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- X-ray Crystallography : Resolves 3D structure and confirms regioselectivity of chlorination (SHELX software is widely used for refinement ).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound serves as:

- Bioactive Intermediate : Modulating enzyme targets (e.g., kinase inhibitors) due to the electron-withdrawing chloro group enhancing binding affinity.

- Prodrug Development : Ester groups facilitate hydrolytic activation in vivo.

Studies on analogous derivatives show promise in anticancer and antimicrobial assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve chlorination efficiency .

- Catalyst Selection : Lewis acids (e.g., FeCl₃) enhance regioselectivity.

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during esterification.

A hypothetical optimization table based on similar compounds:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, FeCl₃, 70°C | 85 | 98 | |

| THF, AlCl₃, 60°C | 72 | 90 | |

| Toluene, no catalyst | 45 | 80 |

Q. What challenges arise in resolving crystallographic data for this compound?

Common issues include:

- Disorder in Chlorine Positions : Anisotropic refinement in SHELX helps address electron density ambiguities .

- Twinned Crystals : SHELXD/SHELXE pipelines improve phasing accuracy for challenging datasets .

- Hydrogen Bonding Networks : Graph set analysis (Etter’s rules) clarifies intermolecular interactions affecting crystal packing .

Q. How should contradictory bioactivity data across studies be analyzed?

Methodological approaches include:

- Dose-Response Replication : Validate activity across multiple cell lines (e.g., IC₅₀ variability checks).

- Structural-Activity Relationship (SAR) : Compare with analogs (e.g., ethyl vs. methyl esters) to isolate substituent effects .

- Computational Modeling : Docking studies (e.g., AutoDock) identify binding site inconsistencies .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in spectroscopic vs. crystallographic data?

Q. What strategies improve reproducibility in multi-step syntheses?

- In-line Analytics : Real-time monitoring via LC-MS reduces batch variability.

- Purification Protocols : Gradient column chromatography (silica gel, hexane/EtOAc) ensures intermediate purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。